Suproclone can be classified under the Anatomical Therapeutic Chemical (ATC) classification system, which categorizes drugs based on their therapeutic use. Although specific ATC codes for suproclone are not widely documented, it falls within the category of sedatives and anxiolytics due to its pharmacological properties . The International Union of Pure and Applied Chemistry (IUPAC) name for suproclone is 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one, and it has a CAS number of 76535-71-2 .
The synthesis of suproclone involves multiple steps:
This multi-step synthesis highlights the complexity involved in producing suproclone and showcases its chemical transformations through various reactions.
Suproclone undergoes various chemical reactions during its synthesis and potential metabolic processes:
These reactions are integral to both the synthetic pathway and potential biological interactions within the body.
The mechanism of action for suproclone is primarily through its interaction with GABA_A receptors in the central nervous system. By modulating these receptors, suproclone enhances GABAergic transmission, leading to increased inhibitory neurotransmission which results in sedative and anxiolytic effects similar to those observed with benzodiazepines . This mechanism suggests that suproclone could be effective in treating anxiety disorders and sleep disturbances.
The chemical properties include:
Elemental analysis indicates:
Suproclone's primary applications lie within scientific research focused on sedative and anxiolytic properties. Its potential uses include:
Research into similar compounds suggests that suproclone could offer therapeutic benefits while potentially minimizing some side effects associated with traditional benzodiazepines . Further studies are necessary to fully elucidate its efficacy and safety profile in clinical settings.
Suproclone (chemical name: [6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-propanoylpiperazine-1-carboxylate) is a sedative and anxiolytic compound belonging to the cyclopyrrolone class, distinct from benzodiazepines in chemical structure but sharing a similar mechanism of action. It emerged in the 1980s alongside analogues like zopiclone and suriclone, developed to target benzodiazepine receptors while overcoming structural limitations of traditional anxiolytics [1] [6]. Cyclopyrrolones represented a novel pharmacophore characterized by a pyrrolone ring core fused with heterocyclic elements. Unlike benzodiazepines, cyclopyrrolones like suproclone bind allosterically to GABAA receptors, modulating chloride channel opening to enhance GABAergic inhibition. This conferred comparable efficacy but with potential mechanistic nuances: studies indicated cyclopyrrolones might induce distinct receptor conformational changes or interact with receptor subpopulations differently than benzodiazepines [2] [8].
Table 1: Key Cyclopyrrolone Compounds and Primary Indications
Compound | Chemical Features | Primary Therapeutic Use |
---|---|---|
Suproclone | 1,8-Naphthyridine core; dithiino-pyrrol backbone | Sedative/Anxiolytic |
Zopiclone | Pyrazine-piperazine carboxylate | Hypnotic (Insomnia) |
Suriclone | Chlorinated imidazopyridine | Anxiolytic |
Pagoclone | Partial agonist profile | Panic disorder (investigational) |
Suproclone’s core structure incorporates a 1,8-naphthyridine moiety and a dithiino-pyrrolone system, differentiating it from zopiclone’s pyrazine ring or suriclone’s imidazopyridine scaffold [1] [6]. Biochemical assays confirmed suproclone’s high affinity for benzodiazepine binding sites, facilitating GABAergic neurotransmission akin to suriclone (KD ~0.44–0.53 nM in rat hippocampus/cerebellum) [8]. However, its pharmacological profile remained less extensively documented than its analogues, possibly due to narrower therapeutic exploration [1].
Suproclone was discovered and patented by Rhône-Poulenc S.A. (now part of Sanofi-Aventis), a French pharmaceutical conglomerate with a legacy in neuropharmacology innovation. The company pioneered multiple cyclopyrrolones, leveraging expertise in heterocyclic chemistry to diversify anxiolytic candidates [1] [3] [9]. Key patents (e.g., U.S. Patent 4,220,646, granted in 1980) detailed suproclone’s synthesis via a multi-step pathway:
This synthetic route emphasized modular modifications—particularly piperazine substitution and carbonyl activation—to optimize receptor affinity. Rhône-Poulenc’s strategy prioritized broad structural patents covering cyclopyrrolone derivatives, securing exclusivity for suproclone’s molecular framework. The company’s integrated R&D platform enabled rapid analogue generation, though suproclone itself saw limited clinical advancement compared to zopiclone, which became a commercial insomnia therapy [3] [5] [9].
Suproclone exemplifies iterative design in cyclopyrrolone optimization, where minor structural alterations significantly impacted receptor selectivity and pharmacokinetics. Key evolutionary trends include:
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8